molecular formula C8H11N3O B13613883 2-(Pyrazin-2-yl)morpholine

2-(Pyrazin-2-yl)morpholine

Katalognummer: B13613883
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: MUUFMICDHBDGKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrazin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a pyrazine moiety at the 2-position. For instance, 4-(Pyrazin-2-yl)morpholine (a structural analog with pyrazine substitution at the morpholine nitrogen) crystallizes in the monoclinic space group P2₁/c, with a molecular weight of 165.20 g/mol and distinct hydrogen-bonding patterns . Such compounds are of interest due to their prevalence in pharmaceuticals, including treatments for type-2 diabetes and schizophrenia .

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

2-pyrazin-2-ylmorpholine

InChI

InChI=1S/C8H11N3O/c1-2-11-7(5-9-1)8-6-10-3-4-12-8/h1-2,5,8,10H,3-4,6H2

InChI-Schlüssel

MUUFMICDHBDGKC-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1)C2=NC=CN=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)morpholine typically involves the reaction of pyrazine derivatives with morpholine. One common method is the condensation of pyrazin-2-amine with morpholine under specific conditions. For instance, the reaction can be catalyzed by titanium tetrachloride (TiCl4) in the presence of pyridine, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of 2-(Pyrazin-2-yl)morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyrazin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with functional groups like amines or thiols.

Wissenschaftliche Forschungsanwendungen

2-(Pyrazin-2-yl)morpholine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Pyrazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

4-(Pyrazin-2-yl)morpholine

  • Molecular formula : C₈H₁₁N₃O
  • Molecular weight : 165.20 g/mol
  • Crystal system: Monoclinic (P2₁/c) with unit cell parameters a = 17.069 Å, b = 5.9278 Å, c = 7.8053 Å, and β = 90.54° .
  • Key features : The pyrazine ring adopts a near-planar conformation, with C–H···N hydrogen bonds stabilizing the crystal lattice .

2-(Pyridin-2-yl)morpholine

  • Molecular formula : C₉H₁₂N₂O
  • Molecular weight : 164.20 g/mol
  • This compound is marketed as a pharmaceutical intermediate but lacks detailed crystallographic data .

2-[(Piperazin-1-yl)methyl]-4-(propan-2-yl)morpholine

  • Molecular formula : C₁₂H₂₅N₃O
  • Molecular weight : 227.35 g/mol
  • Key differences : The addition of a piperazine-methyl group and isopropyl substituent increases molecular weight and complexity, likely enhancing lipophilicity .

Table 1: Comparative Analysis of Morpholine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
2-(Pyrazin-2-yl)morpholine* C₈H₁₁N₃O 165.20 Pyrazine, morpholine Inferred pharmaceutical potential
4-(Pyrazin-2-yl)morpholine C₈H₁₁N₃O 165.20 Pyrazine, morpholine Diabetes/schizophrenia research
2-(Pyridin-2-yl)morpholine C₉H₁₂N₂O 164.20 Pyridine, morpholine Broad pharmaceutical intermediate
2-[(Piperazin-1-yl)methyl]-4-(propan-2-yl)morpholine C₁₂H₂₅N₃O 227.35 Piperazine, isopropyl, morpholine Undisclosed, likely CNS applications

*Note: Data for 2-(Pyrazin-2-yl)morpholine is inferred from structural analogs.

Key Observations:

Nitrogen Content : Pyrazine-containing derivatives (C₈H₁₁N₃O) have an additional nitrogen compared to pyridine analogs (C₉H₁₂N₂O), enhancing polarity and hydrogen-bonding capacity .

Crystallography : The planar pyrazine ring in 4-(Pyrazin-2-yl)morpholine facilitates tight crystal packing via C–H···N interactions, whereas bulkier substituents (e.g., piperazine-methyl) may disrupt crystallinity .

Biological Activity : Pyrazine derivatives are explicitly linked to therapeutic applications (e.g., diabetes), while pyridine analogs serve as intermediates, suggesting divergent structure-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.